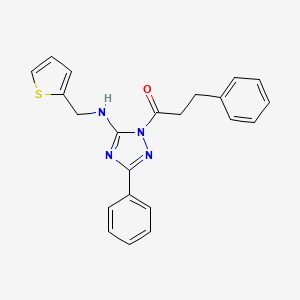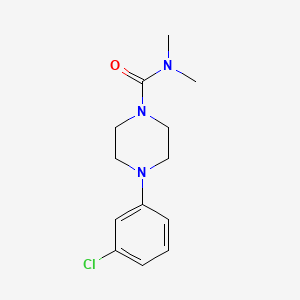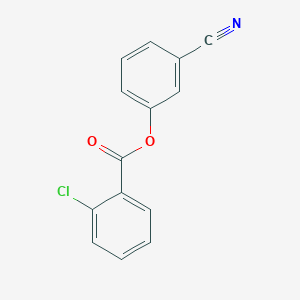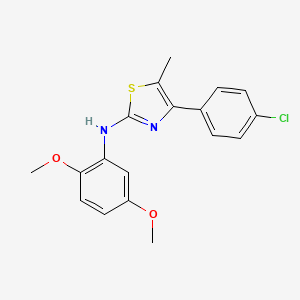
N-(4-chlorobenzyl)-1-(methoxyacetyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine
Descripción general
Descripción
N-(4-chlorobenzyl)-1-(methoxyacetyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the triazole family. It has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been found to exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.
Mecanismo De Acción
The mechanism of action of N-(4-chlorobenzyl)-1-(methoxyacetyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine is not fully understood. However, it is believed to act by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This results in the disruption of membrane integrity and subsequent cell death. In addition, the compound has been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of fungal and bacterial strains, as well as induce apoptosis in cancer cells. In addition, the compound has been found to exhibit anti-inflammatory and analgesic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(4-chlorobenzyl)-1-(methoxyacetyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine is its wide range of biological activities. It has been found to be effective against a variety of fungal and bacterial strains, as well as exhibit potent anticancer activity. In addition, the compound has been found to exhibit anti-inflammatory and analgesic properties. However, one of the limitations of the compound is its potential toxicity. Further studies are needed to determine the optimal dosage and toxicity levels of the compound.
Direcciones Futuras
There are several future directions for the study of N-(4-chlorobenzyl)-1-(methoxyacetyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine. One area of research could be the development of novel derivatives of the compound with improved biological activities. In addition, further studies are needed to determine the optimal dosage and toxicity levels of the compound. Another area of research could be the investigation of the compound's potential applications in the treatment of other diseases, such as inflammation and pain. Finally, the compound's mechanism of action could be further elucidated to better understand its biological activities.
Aplicaciones Científicas De Investigación
N-(4-chlorobenzyl)-1-(methoxyacetyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been found to exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer properties. It has been shown to be effective against a variety of fungal and bacterial strains, including Candida albicans, Escherichia coli, and Staphylococcus aureus. In addition, the compound has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, colon, and lung cancer.
Propiedades
IUPAC Name |
1-[5-[(4-chlorophenyl)methylamino]-3-(4-methylphenyl)-1,2,4-triazol-1-yl]-2-methoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2/c1-13-3-7-15(8-4-13)18-22-19(24(23-18)17(25)12-26-2)21-11-14-5-9-16(20)10-6-14/h3-10H,11-12H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQHAZBMTZHEBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=N2)NCC3=CC=C(C=C3)Cl)C(=O)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2-methyl-4-nitrophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4193639.png)

![1,3-dimethyl-5-nitro-6-[4-(3-phenylpropanoyl)-1-piperazinyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4193669.png)

![methyl {4-[(2-phenylbutanoyl)amino]phenyl}acetate](/img/structure/B4193693.png)
![N-[2-(methylthio)phenyl]-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4193696.png)
![methyl [3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetate](/img/structure/B4193697.png)
![N-{2-[(4-fluorobenzyl)thio]benzoyl}phenylalaninamide](/img/structure/B4193698.png)

![methyl N-{[(4-methylphenyl)amino]carbonyl}valinate](/img/structure/B4193712.png)
![5-phenylfuro[3,2-d]isothiazole](/img/structure/B4193719.png)
![7-[chloro(difluoro)methyl]-N-(4-ethoxy-2-nitrophenyl)-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4193733.png)